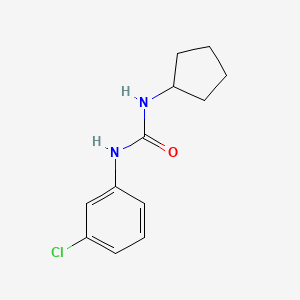

1-(3-Chlorophenyl)-3-cyclopentylurea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-cyclopentylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJGBGCHZXCNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-cyclopentylurea typically involves the reaction of 3-chloroaniline with cyclopentyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 3-Chloroaniline is reacted with cyclopentyl isocyanate in the presence of a suitable solvent such as dichloromethane or toluene.

Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Step 3: The product is isolated by filtration or extraction and purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-cyclopentylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-cyclopentylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Position: 3-Chlorophenyl vs. 2-Chlorophenyl Derivatives

1-(2-Chlorophenyl)-3-cyclohexylurea ():

- Molecular Formula: C₁₃H₁₇ClN₂O

- Molecular Weight: 252.742 g/mol

- Key Differences: The 2-chlorophenyl group alters steric and electronic effects compared to the 3-chlorophenyl isomer. The ortho-substitution may hinder rotational freedom and reduce binding affinity in target interactions due to steric crowding. Cyclohexyl vs. cyclopentyl substituents also affect lipophilicity (logP) and solubility.

- This may increase melting points compared to cyclopentyl analogs .

Urea vs. Thiourea Derivatives

- The bulky bicyclic substituent introduces steric hindrance, likely reducing solubility but enhancing target specificity in hydrophobic pockets .

- The 2-thiourea configuration may alter tautomerism and electronic properties compared to 3-substituted ureas .

Cycloalkyl Substituents: Cyclopentyl vs. Cyclohexyl/Cycloheptyl

Functional Group Variations

- Structural divergence from urea derivatives limits direct comparison but highlights the 3-chlorophenyl group’s versatility in diverse scaffolds .

- The ketone group offers different reactivity compared to urea’s hydrogen-bonding motifs .

Q & A

Q. What are the common synthetic routes for 1-(3-Chlorophenyl)-3-cyclopentylurea, and how can purity be optimized during synthesis?

The synthesis typically involves reacting 3-chloroaniline with cyclopentyl isocyanate under anhydrous conditions. Key steps include:

- Nucleophilic substitution : Formation of the urea backbone via reaction between the amine and isocyanate groups.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

- Purity validation : Use HPLC with a C18 column and UV detection at 254 nm to confirm >95% purity.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., chlorophenyl proton splitting patterns at δ 7.2–7.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 267.08) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation risks (PAC-1: 2.1 mg/m³) .

- Waste disposal : Collect in sealed containers labeled for halogenated organic waste .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) improve reaction design and optimization for this compound?

- Reaction pathway modeling : DFT calculates transition-state energies to identify optimal conditions (e.g., solvent polarity, temperature) .

- Solvent selection : COSMO-RS simulations predict solubility and reaction yields in solvents like DMF or THF .

- Experimental validation : Combine computational predictions with fractional factorial design to test variables (e.g., catalyst loading, stoichiometry) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Meta-analysis : Compare datasets using standardized assays (e.g., IC values in kinase inhibition studies) and control for variables like cell line specificity .

- Dose-response validation : Replicate conflicting studies with identical protocols (e.g., 72-hour exposure in HEK293 cells) .

- Structural analogs : Test derivatives (e.g., fluorophenyl or morpholine-substituted ureas) to isolate substituent effects .

Q. What experimental frameworks are recommended for studying environmental degradation pathways of this compound?

- Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS .

- Biodegradation assays : Use OECD 301F guidelines with activated sludge to assess microbial breakdown over 28 days .

- Soil mobility : Column chromatography with soil samples to measure leaching potential (log >3 indicates low mobility) .

Q. How can factorial design be applied to optimize synthesis parameters for large-scale production?

- Variables : Temperature (60–100°C), catalyst (triethylamine vs. DMAP), and reaction time (4–12 hours) .

- Response surface methodology (RSM) : Maximize yield (%) and purity (%) while minimizing byproducts .

- Validation : Confirm scalability in batch reactors (5–50 L) with inline FTIR monitoring .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in therapeutic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.